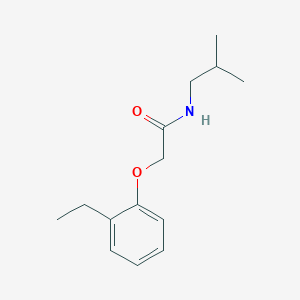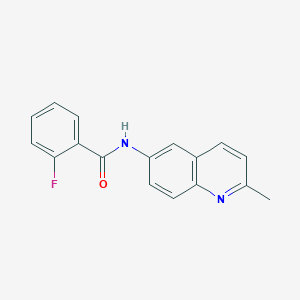![molecular formula C22H19N3O2 B5549150 6-(1-piperidinyl)-2-(2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5549150.png)
6-(1-piperidinyl)-2-(2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"6-(1-piperidinyl)-2-(2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione" is a compound belonging to a class of chemicals known for their potential pharmaceutical applications. The interest in this compound stems from its unique chemical structure and properties.
Synthesis Analysis
The synthesis of related benzo[de]isoquinoline-dione derivatives involves copper(II)-catalyzed reactions. In one study, benzo[f]pyrido[1,2-a]indole-6,11-diones, which share a similar structural motif, were synthesized through a three-component reaction involving acyl bromide, 1,4-naphthoquinone, and pyridine or isoquinoline. This process involved sp(2)-C-H difunctionalization of naphthoquinone followed by intramolecular cyclization and oxidative aromatization (Liu & Sun, 2012).
Molecular Structure Analysis
The molecular structure of compounds in this category typically features a benzo[de]isoquinoline core, often substituted with various groups like piperidine or pyridine. These structural motifs are key to their chemical and physical properties. For instance, a study on a related compound, 7-Chloro-6-piperidin-1-yl-quinoline-5,8-dione, detailed its synthesis and provided insights into its structural characteristics (Hsu et al., 2008).
Chemical Reactions and Properties
The benzo[de]isoquinoline-dione derivatives are known for participating in various chemical reactions due to their reactive sites. For example, the cyclization of a related compound, 2-(2-{4-[allylamino(thioxo)methyl]piperazin-1-yl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, using halogens indicated the reactivity of these compounds under different conditions (Zborovskii et al., 2011).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular architecture. Studies on similar compounds, like the crystal structure analysis of 1-[2-(furan-2-yl)-6-methyl-1,2,3,4-tetrahydroquinolin-4-yl]Pyrrolidin-2-one, shed light on how structural elements affect these properties (Vizcaya et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and electron affinity, of these compounds are closely related to their molecular structures. For example, benzo[de]isoquinoline-1,3-dione derivatives have been studied for their electron affinity and stability, as seen in the synthesis and absorption properties of new yellow-green emitting benzo(de)isoquinoline-1,3-diones (Bojinov & Panova, 2007).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemistry
- This compound is used in the synthesis of nitrogen-containing heterocycles through hydrative carbocyclizations of oxa-alkyne-nitrile functionalities, forming distinct structures like 2,3-dihydro-1H-pyrido[1.2-b]-isoquinolin-4(6H)-ones (Mukherjee & Liu, 2011).
- It plays a role in copper(II)-catalyzed synthesis of benzo[f]pyrido[1,2-a]indole-6,11-dione derivatives via naphthoquinone difunctionalization reaction, showing its versatility in organic chemistry (Liu & Sun, 2012).
Luminescent Properties and Photo-Induced Electron Transfer
- Compounds with a similar structure to 6-(1-piperidinyl)-2-(2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione have been studied for their luminescent properties and photo-induced electron transfer capabilities, which could have applications in fluorescence and imaging technologies (Gan et al., 2003).
Synthesis of Isoquinolines and Related Compounds
- It is also used in the Ru-catalyzed synthesis of isoquinolines and benzoisoquinolines, indicating its utility in the synthesis of complex heterocyclic compounds (Villuendas & Urriolabeitia, 2013).
Detection of Formaldehyde
- Derivatives of this compound have been developed for rapid and facile fluorimetric detection of formaldehyde, showcasing its potential in analytical chemistry and environmental monitoring (Dong et al., 2016).
Anticancer Activity
- A related compound, 7-Chloro-6-piperidin-1-yl-quinoline-5,8-dione, has been investigated for its anticancer activity in lung carcinoma cells, indicating potential therapeutic applications (Hsu et al., 2008).
Eigenschaften
IUPAC Name |
6-piperidin-1-yl-2-pyridin-2-ylbenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c26-21-16-8-6-7-15-18(24-13-4-1-5-14-24)11-10-17(20(15)16)22(27)25(21)19-9-2-3-12-23-19/h2-3,6-12H,1,4-5,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTZEBYRSNYSME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Piperidin-1-yl-2-pyridin-2-yl-benzo[de]isoquinoline-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-chloro-4-fluorophenyl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]acetamide hydrochloride](/img/structure/B5549077.png)
![4-[(6-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5549083.png)
![5-(1-azepanyl)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5549096.png)
![3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methyl-4-phenylpyridine](/img/structure/B5549101.png)

![5-ethyl-N,2,3-trimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5549106.png)


![N,N-dimethyl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5549140.png)
![3-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5549156.png)
![2-methyl-N-[3-(1H-1,2,3-triazol-1-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5549161.png)

![2-{[(5-nitro-1H-benzimidazol-2-yl)methyl]thio}-1,3-benzoxazole](/img/structure/B5549169.png)
![1-methyl-3-phenyl-8-[(propylthio)acetyl]-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549177.png)